1-(2-Aminoethyl)piperidin-3-ol (CAS 847499-95-0) is a highly versatile, bifunctional aliphatic building block characterized by a primary amine, a tertiary piperidine nitrogen, and a secondary hydroxyl group at the 3-position. In pharmaceutical procurement and medicinal chemistry, it is primarily sourced as a pre-assembled linker and pharmacophore element for the synthesis of complex active pharmaceutical ingredients (APIs), including 5-HT2B receptor antagonists and DNA-directed chemotherapeutics [1]. The presence of the 3-hydroxyl group provides a critical hydrogen-bonding vector and significantly alters the physicochemical profile of downstream molecules compared to standard alkylamine side chains. Its dual-amine functionality allows for selective functionalization, typically involving the primary amine in nucleophilic aromatic substitutions (SNAr) or amide couplings, while the secondary alcohol remains available for further derivatization or target engagement .
Substituting 1-(2-aminoethyl)piperidin-3-ol with closely related analogs fundamentally compromises both synthesis efficiency and final API performance. Replacing it with the des-hydroxy analog, 1-(2-aminoethyl)piperidine, eliminates a critical hydrogen-bond donor/acceptor, which is often essential for target binding in rigid receptor pockets (such as GPCRs) and drastically increases the lipophilicity of the final compound, potentially leading to poor aqueous solubility [1]. Conversely, substituting with the regioisomer 1-(2-aminoethyl)piperidin-4-ol alters the spatial trajectory of the hydroxyl group from an asymmetric, off-axis vector to a symmetric, para-like vector, which can disrupt stereospecific interactions in the target active site [2]. Furthermore, attempting to synthesize this building block in-house from piperidin-3-ol via N-alkylation and nitrile reduction introduces unnecessary synthetic steps, reducing overall throughput and increasing the cost of goods (COGs) compared to procuring the pre-assembled diamine [1].
The presence of the 3-hydroxyl group significantly enhances the thermal stability and boiling point of the compound through intermolecular hydrogen bonding. 1-(2-Aminoethyl)piperidin-3-ol exhibits a boiling point of approximately 250.4 °C, whereas the non-hydroxylated comparator, 1-(2-aminoethyl)piperidine, boils at approximately 196 °C . This 54 °C difference expands the thermal window for high-temperature coupling reactions, such as nucleophilic aromatic substitutions (SNAr) with unactivated aryl halides, allowing these reactions to proceed at reflux in high-boiling solvents without the need for sealed pressure vessels or excessive precursor equivalents.
| Evidence Dimension | Boiling Point (Thermal Window) |
| Target Compound Data | 250.4 °C at 760 mmHg |
| Comparator Or Baseline | 1-(2-aminoethyl)piperidine (196 °C) |
| Quantified Difference | +54.4 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
A higher boiling point allows for more aggressive thermal conditions during API synthesis, improving yields in difficult coupling steps without specialized pressurized equipment.
Procuring the pre-assembled 1-(2-aminoethyl)piperidin-3-ol directly bypasses the standard two-step synthesis required when starting from piperidin-3-ol. In-house synthesis typically involves N-alkylation with bromoacetonitrile followed by reduction of the nitrile to the primary amine, a sequence that generally incurs a 35-60% yield loss across the two steps [1]. By utilizing the commercially available pre-assembled building block, chemists eliminate two synthetic steps, avoiding the handling of toxic bromoacetonitrile and improving the overall throughput of API library generation.
| Evidence Dimension | Synthetic Steps to Target Pharmacophore |
| Target Compound Data | 0 steps (Direct coupling ready) |
| Comparator Or Baseline | Piperidin-3-ol (2 steps: alkylation + reduction) |
| Quantified Difference | Eliminates 2 steps and ~35-60% yield attrition |
| Conditions | Standard library synthesis workflows |
Procuring the pre-assembled diamine streamlines production timelines and significantly reduces the cost of goods (COGs) during scale-up.
The incorporation of the 3-hydroxyl group onto the piperidine ring serves as a powerful tool for tuning the lipophilicity of the final drug candidate. Compared to the des-hydroxy baseline, 1-(2-aminoethyl)piperidine, the presence of the hydroxyl group in 1-(2-aminoethyl)piperidin-3-ol lowers the calculated LogP (cLogP) of the side chain by approximately 1.0 to 1.5 units [1]. This reduction in lipophilicity is highly advantageous in medicinal chemistry for improving the aqueous solubility of heavily aromatic scaffolds, such as anthraquinones or pyrazole-3-carboxamides, thereby enhancing the pharmacokinetic profile and reducing non-specific protein binding.
| Evidence Dimension | Lipophilicity Contribution (cLogP) |
| Target Compound Data | Hydroxylated side chain (lower lipophilicity) |
| Comparator Or Baseline | 1-(2-aminoethyl)piperidine (higher lipophilicity) |
| Quantified Difference | Reduces side-chain cLogP by ~1.0 - 1.5 units |
| Conditions | In silico ADME profiling of API derivatives |
Lowering the LogP of the final API improves aqueous solubility and bioavailability, which are critical parameters for clinical viability.
1-(2-Aminoethyl)piperidin-3-ol is the preferred building block for developing selective 5-HT2B receptor antagonists, such as pyrazole-3-carboxamide derivatives. The specific asymmetric geometry of the 3-hydroxyl group provides a precise hydrogen-bonding interaction within the GPCR binding pocket that cannot be replicated by the 4-ol isomer or the des-hydroxy analog, making it essential for achieving high receptor subtype selectivity[1].
In the design of anthraquinone-based antitumor agents, this compound is utilized as a basic aminoalkylamino side chain. The primary amine facilitates direct coupling to the anthraquinone core, while the hydroxylated piperidine ring modulates the DNA groove-binding affinity and improves the aqueous solubility of the highly lipophilic planar core, enhancing efficacy against cisplatin-resistant cell lines [2].
Due to its elevated boiling point (250.4 °C) compared to simpler aliphatic diamines, this compound is highly suitable for high-temperature nucleophilic aromatic substitution (SNAr) reactions. It allows process chemists to drive difficult couplings with unactivated aryl or heteroaryl halides to completion under reflux conditions without the need for specialized pressure reactors.